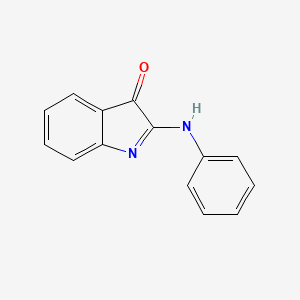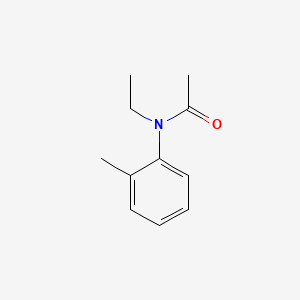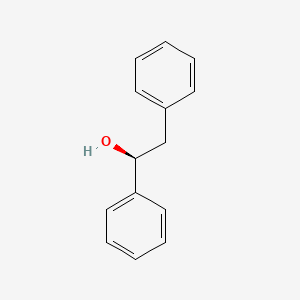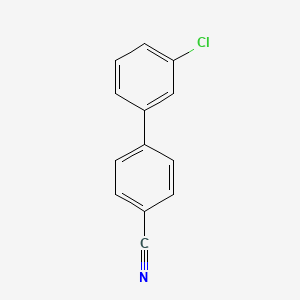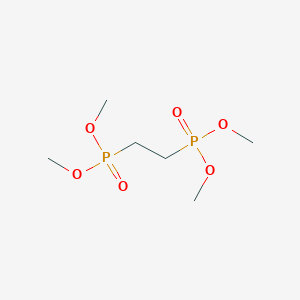
Tetramethylethylenebisphosphonate
Overview
Description
Tetramethylethylenebisphosphonate is a type of bisphosphonate . Bisphosphonates are an important class of drugs originally commercialized in the mid to late 20th century. They are used for the treatment of osteoporosis and other bone disorders that cause bone fragility and diseases where bone resorption is excessive . The molecular formula of Tetramethylethylenebisphosphonate is C6H16O6P2 .
Scientific Research Applications
- Bisphosphonates are primarily used to treat bone metabolism disorders .
- They work by slowing down the cells that break down bone (osteoclasts). This allows the cells that build bone (osteoblasts) to work more effectively .
- The result is stronger, denser bones, which are less likely to fracture .
- Bisphosphonates have been used in research for macrophage depletion .
- Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells .
- By depleting these cells, researchers can study various aspects of the immune system .
- Bisphosphonates have also been used in research for bone regeneration .
- They can promote the formation of new bone, which can be beneficial in conditions where bone loss is a problem .
- Some research has looked into the use of bisphosphonates for skin decontamination .
- The exact methods and outcomes of this research are not detailed in the sources I found .
- There is research into the use of bisphosphonates for radiation protection .
- The idea is that they could potentially help protect the body from the harmful effects of radiation .
Bone Metabolism Disorders
Macrophage Depletion
Bone Regeneration
Skin Decontamination
Radiation Protection
Decorporation
- Nanostructured transition metal phosphides (TMPs), which can be synthesized using bisphosphonates, have emerged as versatile and efficient catalysts in the fields of clean production of fossil fuels, renewable energies, and energy storage technologies .
- TMPs have diverse applications as active catalysts in thermocatalysis, electrocatalysis, photocatalysis, and energy storage techniques .
- Bisphosphonates have potential in radiation protection .
- In the event of internal contamination with radionuclides, decorporating treatment is crucial. It must be initiated as soon as possible to limit tissue retention of radiocontaminants and accelerate their excretion .
- Bisphosphonates, including Tetramethylethylenebisphosphonate, could be used for this purpose .
Energy-Related Applications
Radiation Protection
Controlled Drug Delivery
Safety And Hazards
properties
IUPAC Name |
1,2-bis(dimethoxyphosphoryl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O6P2/c1-9-13(7,10-2)5-6-14(8,11-3)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZHSSQTEZXNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378730 | |
| Record name | 1,2-bis(dimethoxyphosphoryl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dimethoxyphosphoryl)ethane | |
CAS RN |
5927-50-4 | |
| Record name | 1,2-bis(dimethoxyphosphoryl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



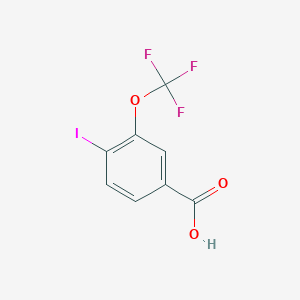
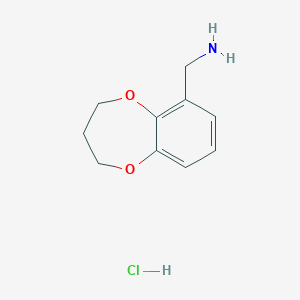
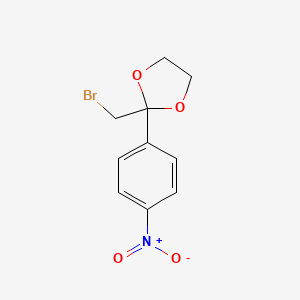
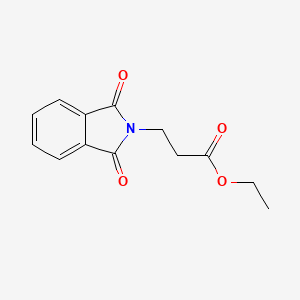
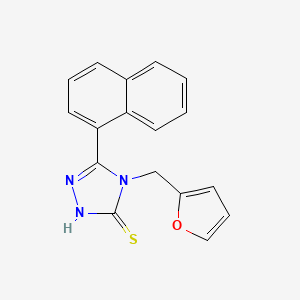

![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)
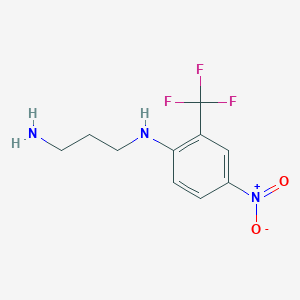
![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)
